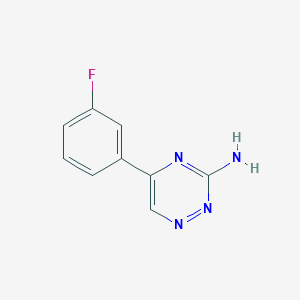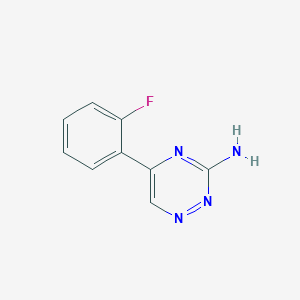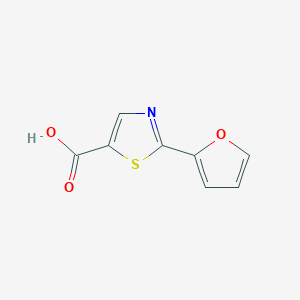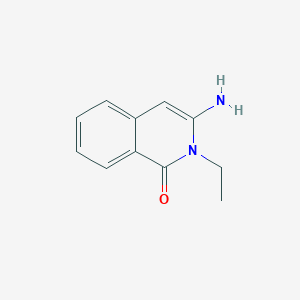![molecular formula C14H15BO3 B1521694 [3-(2-苯乙氧基)苯基]硼酸 CAS No. 1029439-94-8](/img/structure/B1521694.png)
[3-(2-苯乙氧基)苯基]硼酸
描述
“[3-(2-Phenylethoxy)phenyl]boronic acid” is a boronic acid derivative with the CAS Number: 1029439-94-8 . It has a molecular weight of 242.08 and is typically in powder form . The IUPAC name for this compound is 3-(2-phenylethoxy)phenylboronic acid .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including “[3-(2-Phenylethoxy)phenyl]boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The InChI code for “[3-(2-Phenylethoxy)phenyl]boronic acid” is 1S/C14H15BO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11,16-17H,9-10H2 . The InChI key is ZAAIGKIEQCTAJN-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, including “[3-(2-Phenylethoxy)phenyl]boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical and Chemical Properties Analysis
“[3-(2-Phenylethoxy)phenyl]boronic acid” is a powder that is stored at room temperature .科学研究应用
光调制应用
- 碳纳米管中的光调制:苯硼酸,包括类似于[3-(2-苯乙氧基)苯基]硼酸结构,已被用于调制单壁碳纳米管的光学性质。这项研究探索了不同的苯硼酸,并展示了它们对纳米管光致发光量子产率的影响(Mu et al., 2012)。
癌症治疗的治疗性纳米颗粒
- 增强肿瘤靶向和穿透:功能化苯硼酸纳米颗粒已被开发用于改善肿瘤的靶向和穿透。这项研究突出了这些化合物在增强癌症治疗效果方面的潜力(Lee等,2015)。
聚合物合成
- 苯硼酸的聚合:苯硼酸对于创建功能性聚合物至关重要。一项研究提出了一种合成甲基丙烯酰胺苯硼酸的方法,有助于聚合物的发展(D'Hooge et al., 2008)。
化学反应性和动力学
- 动力学反应性研究:研究了苯硼酸与各种化合物(包括二醇)的反应性,以了解它们的化学行为和在合成和催化中的潜在应用(Watanabe et al., 2013)。
结合和传感应用
- 碳水化合物结合和传感:探索了苯硼酸与碳水化合物结合的能力,用于生物传感和诊断工具的潜在应用(Otsuka et al., 2003)。
抗菌性能
- 抗菌活性:已对苯硼酸的抗菌性能进行了研究,表明在开发新的抗微生物剂方面具有潜在应用(Adamczyk-Woźniak等,2021)。
催化
- 镍催化的脱羧硼化反应:硼酸在脱羧硼化等催化过程中被使用,这对于药物发现和材料科学至关重要(Li et al., 2017)。
电解质添加剂
- 在电解质溶液中的作用:苯硼酸已被研究作为电解质溶液中的添加剂,显示出在电池技术中的潜力(Ramaite et al., 2017)。
响应性聚合物
- 响应性聚合物的开发:功能化硼酸聚合物已被创建用于响应性材料,特别是在药物传递和传感器材料中(Vancoillie et al., 2016)。
作用机制
Target of Action
The primary target of [3-(2-Phenylethoxy)phenyl]boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The [3-(2-Phenylethoxy)phenyl]boronic acid interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by [3-(2-Phenylethoxy)phenyl]boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Result of Action
The result of the action of [3-(2-Phenylethoxy)phenyl]boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of [3-(2-Phenylethoxy)phenyl]boronic acid is influenced by environmental factors such as temperature and the presence of other chemical reagents . For example, the Suzuki-Miyaura coupling reaction requires a metal catalyst, typically palladium . The reaction conditions are generally mild, suggesting that the compound is stable under a variety of environmental conditions .
安全和危害
未来方向
Boronic acids, including “[3-(2-Phenylethoxy)phenyl]boronic acid”, have been increasingly utilized in diverse areas of research . They have been used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows for their use in these various applications .
生化分析
Biochemical Properties
[3-(2-Phenylethoxy)phenyl]boronic acid plays a crucial role in biochemical reactions, particularly in the formation of boronate esters with diols and other hydroxyl-containing compounds. This interaction is essential in the study of enzyme mechanisms and the development of enzyme inhibitors. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with their active sites. This interaction can inhibit enzyme activity, providing insights into enzyme function and potential therapeutic applications .
Cellular Effects
The effects of [3-(2-Phenylethoxy)phenyl]boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression. This inhibition can affect cell cycle progression, apoptosis, and other critical cellular processes .
Molecular Mechanism
At the molecular level, [3-(2-Phenylethoxy)phenyl]boronic acid exerts its effects through the formation of reversible covalent bonds with biomolecules. This interaction can inhibit or activate enzymes, depending on the specific target. For example, the compound can inhibit proteasome activity by binding to the catalytic threonine residue in the proteasome’s active site. This inhibition prevents the degradation of ubiquitinated proteins, leading to changes in cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(2-Phenylethoxy)phenyl]boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis and other degradation processes. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of [3-(2-Phenylethoxy)phenyl]boronic acid vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
[3-(2-Phenylethoxy)phenyl]boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolite concentrations and overall metabolic activity. These interactions provide valuable insights into the regulation of metabolic processes and potential therapeutic targets .
Transport and Distribution
The transport and distribution of [3-(2-Phenylethoxy)phenyl]boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, influencing cellular processes and therapeutic outcomes .
Subcellular Localization
The subcellular localization of [3-(2-Phenylethoxy)phenyl]boronic acid is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications. This localization can enhance its interaction with specific biomolecules and modulate its effects on cellular function .
属性
IUPAC Name |
[3-(2-phenylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11,16-17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAIGKIEQCTAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029439-94-8 | |
| Record name | [3-(2-phenylethoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1521611.png)
![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)
![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)
![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)
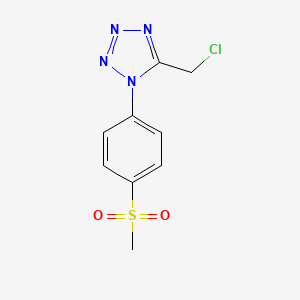
amine](/img/structure/B1521622.png)

![[1-(4-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521625.png)
![2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one](/img/structure/B1521627.png)
